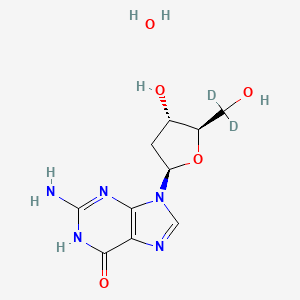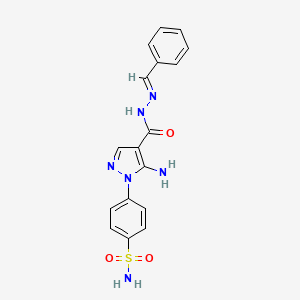
Grb2 SH2 domain inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grb2 SH2 domain inhibitor 1 is a conformationally restricted cyclic cell-penetrating peptide. It contains a d-proline-l-proline motif ring and is primarily used as a cyclic peptide inhibitor . The compound is designed to bind to the Src homology 2 (SH2) domain of the growth factor receptor-bound protein 2 (Grb2), thereby disrupting protein-protein interactions that are crucial for various signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Grb2 SH2 domain inhibitor 1 involves the creation of a macrocyclic peptide scaffold. This process typically includes the following steps :
Peptide Synthesis: The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a resin-bound peptide chain.
Cyclization: The linear peptide is cyclized to form a macrocyclic structure.
Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Grb2 SH2 domain inhibitor 1 primarily undergoes substitution reactions during its synthesis. The key reactions include:
Peptide Bond Formation: This involves the coupling of amino acids to form peptide bonds.
Cyclization: The formation of a macrocyclic ring through intramolecular coupling.
Common Reagents and Conditions
Coupling Reagents: BOP, HOBt, and diisopropylethylamine (DIEA) are commonly used for peptide bond formation.
Solvents: N-methyl-2-pyrrolidone (NMP) is often used as a solvent during the coupling reactions.
Major Products
The major product of these reactions is the macrocyclic peptide, this compound, which is characterized by its cyclic structure and ability to bind to the SH2 domain of Grb2 .
Wissenschaftliche Forschungsanwendungen
Grb2 SH2 domain inhibitor 1 has several scientific research applications:
Cancer Research: It is used to study the disruption of Grb2-mediated signaling pathways, which are implicated in various cancers.
Signal Transduction Studies: The compound helps in understanding the role of Grb2 in signal transduction and its interactions with other proteins.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting Grb2-related pathways.
Wirkmechanismus
Grb2 SH2 domain inhibitor 1 exerts its effects by binding to the SH2 domain of Grb2. This binding prevents Grb2 from interacting with phosphotyrosine-containing sequences on receptor tyrosine kinases (RTKs). As a result, the downstream activation of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway is inhibited . This disruption of signaling pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptide-Based Inhibitors: Various peptide-based inhibitors have been developed to target the SH2 domain of Grb2, each with different structural modifications to enhance binding affinity and specificity.
Uniqueness
Grb2 SH2 domain inhibitor 1 is unique due to its conformationally restricted cyclic structure, which enhances its binding affinity and specificity for the SH2 domain of Grb2. This structural feature distinguishes it from other linear peptide-based inhibitors and small-molecule antagonists .
Eigenschaften
Molekularformel |
C68H95N20O15P |
|---|---|
Molekulargewicht |
1463.6 g/mol |
IUPAC-Name |
[4-[[(3R,9R,12S,15S,18S,21S,24S,27S,30S,33S)-18-(2-amino-2-oxoethyl)-15-benzyl-9,27,30-tris[3-(diaminomethylideneamino)propyl]-12-(naphthalen-2-ylmethyl)-2,8,11,14,17,20,23,26,29,32-decaoxo-21-propan-2-yl-1,7,10,13,16,19,22,25,28,31-decazatricyclo[31.3.0.03,7]hexatriacontan-24-yl]methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C68H95N20O15P/c1-38(2)55-63(97)85-51(37-54(69)89)60(94)83-48(34-39-13-4-3-5-14-39)59(93)84-50(36-41-22-25-42-15-6-7-16-43(42)33-41)58(92)81-47(19-10-30-78-68(74)75)64(98)88-32-12-21-53(88)65(99)87-31-11-20-52(87)62(96)80-46(18-9-29-77-67(72)73)56(90)79-45(17-8-28-76-66(70)71)57(91)82-49(61(95)86-55)35-40-23-26-44(27-24-40)103-104(100,101)102/h3-7,13-16,22-27,33,38,45-53,55H,8-12,17-21,28-32,34-37H2,1-2H3,(H2,69,89)(H,79,90)(H,80,96)(H,81,92)(H,82,91)(H,83,94)(H,84,93)(H,85,97)(H,86,95)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)(H2,100,101,102)/t45-,46-,47+,48-,49-,50-,51-,52-,53+,55-/m0/s1 |
InChI-Schlüssel |
FTRJIKZGFXAUCW-DBPHFMMRSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



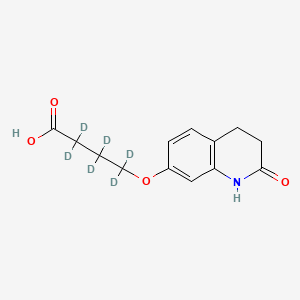

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
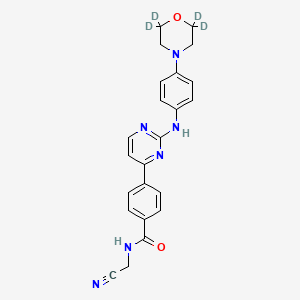
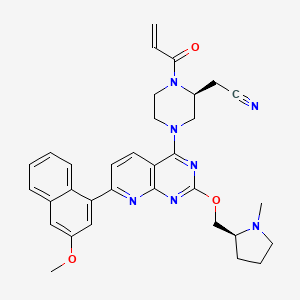

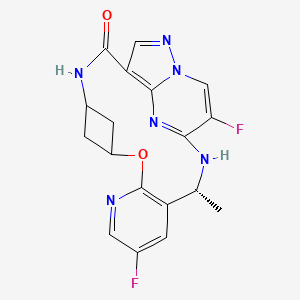
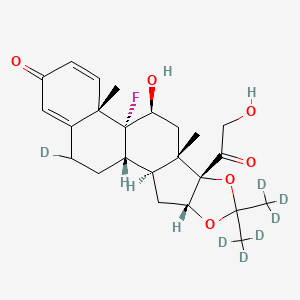
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)

